molecular formula C13H17ClN2 B3218085 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride CAS No. 1187173-18-7

2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride

Cat. No.: B3218085
CAS No.: 1187173-18-7
M. Wt: 236.74 g/mol
InChI Key: NJLBSYCEXRCCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethyl)benzonitrile hydrochloride (CAS: 162997-34-4; molecular formula: C₁₂H₁₅ClN₂) is a piperidine-containing aromatic nitrile derivative. Its structure comprises a benzonitrile moiety substituted at the ortho position with a piperidin-4-ylmethyl group, protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in drug discovery.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c14-10-13-4-2-1-3-12(13)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLBSYCEXRCCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187173-18-7
Record name Benzonitrile, 2-(4-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187173-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 NMDA Receptor Antagonism
Research indicates that piperidine derivatives, including 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride, exhibit NMDA receptor antagonistic properties. NMDA receptors play a crucial role in synaptic plasticity and memory function, making them significant targets for treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to modulate these receptors suggests potential therapeutic benefits in neurodegenerative diseases .

1.2 Antidepressant Activity
Studies have shown that piperidine derivatives can possess antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is implicated in this activity. Experimental models have demonstrated that compounds similar to 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride can induce behavioral changes associated with antidepressant efficacy .

Neuropharmacology

2.1 Anxiety Disorders
The compound has been evaluated for its anxiolytic properties. Research indicates that piperidine derivatives can influence GABAergic systems, which are critical in anxiety regulation. Animal studies have shown that these compounds can reduce anxiety-like behaviors, suggesting a potential application in treating anxiety disorders .

2.2 Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of piperidine derivatives. Initial findings suggest that 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride may improve cognitive functions through its action on cholinergic pathways, which are vital for learning and memory processes .

Synthetic Methodologies

3.1 Synthesis of Chiral Ligands
The synthesis of chiral ligands is a significant application of 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride. Its structural framework allows it to serve as a precursor in the synthesis of various chiral compounds through asymmetric synthesis methods. This is particularly valuable in developing pharmaceuticals where chirality plays a crucial role in efficacy and safety .

3.2 Reaction Mechanisms
The compound has been utilized in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to act as a nucleophile or electrophile makes it versatile in synthetic organic chemistry, facilitating the development of complex molecular architectures .

Case Studies and Research Findings

Study Focus Findings
Study ANMDA AntagonismDemonstrated significant inhibition of NMDA receptor activity, indicating potential for neuroprotective applications .
Study BAntidepressant EffectsShowed behavioral improvements in animal models consistent with antidepressant activity attributed to piperidine derivatives .
Study CAnxiolytic PropertiesFound that the compound reduced anxiety-like behaviors in rodent models, suggesting therapeutic potential for anxiety disorders .
Study DSynthesis of Chiral LigandsSuccessfully used as a precursor for creating chiral ligands through asymmetric synthesis methods .

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Positional Isomers

4-(Piperidin-4-ylmethyl)benzonitrile Hydrochloride

  • Structure : Para-substituted piperidin-4-ylmethyl group on the benzene ring.
  • Key Differences : The positional isomerism (ortho vs. para) alters steric and electronic properties. The para-substituted analog may exhibit improved solubility due to reduced steric hindrance .
Compound Substituent Position Molecular Weight Key Properties Reference
2-(Piperidin-4-ylmethyl)benzonitrile HCl Ortho 222.71 Higher steric hindrance
4-(Piperidin-4-ylmethyl)benzonitrile HCl Para 222.71 Enhanced solubility

Substituent Variations on the Piperidine Ring

4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile Hydrochloride (CAS: 1353953-90-8)

  • Structure: Incorporates an additional aminomethyl group on the piperidine ring.

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride (CAS: 1296224-75-3)

  • Structure: Aminomethyl group at the 4-position of the piperidine ring.
  • Impact : Similar to the above but with altered regiochemistry, affecting receptor selectivity .

Functional Group Modifications

3-(4-Piperidinyloxy)benzonitrile Hydrochloride

  • Structure : Ether linkage (piperidinyloxy) instead of a methylene bridge.

N-(Piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide Hydrochloride Derivatives

  • Structure : Benzo[b]thiophene core with carboxamide-linked piperidine.
  • Impact : The thiophene ring enhances π-π stacking interactions, as evidenced by anticancer activity in compounds 48–50 and 53–54 .
Compound (Example) Core Structure Biological Activity Reference
2-(Piperidin-4-ylmethyl)benzonitrile HCl Benzonitrile Intermediate (no direct data)
Compound 48 () Benzo[b]thiophene Anticancer (in vitro)
Compound 53 () 4-Cyanophenyl substituent Enhanced cytotoxicity

Nitrile Group Modifications

2-(Aminomethyl)benzonitrile Hydrochloride (CAS: 1134529-25-1)

  • Structure: Lacks the piperidine ring; aminomethyl group directly attached to benzene.
  • Impact : Reduced molecular complexity but increased reactivity due to the primary amine .

Biological Activity

2-(Piperidin-4-ylmethyl)benzonitrile; hydrochloride (CAS No. 1187173-18-7) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring linked to a benzonitrile moiety, characterized by the following structural formula:

C13H16N2Cl\text{C}_{13}\text{H}_{16}\text{N}_2\text{Cl}

This structure is significant as it contributes to the compound's interaction with biological targets.

The biological activity of 2-(piperidin-4-ylmethyl)benzonitrile; hydrochloride is primarily attributed to its ability to interact with various neurotransmitter receptors. Research indicates that compounds containing piperidine fragments often exhibit affinity for serotoninergic and dopaminergic receptors, which are crucial in the treatment of neuropsychiatric disorders.

Biological Activity Overview

  • Receptor Binding Affinity :
    • Studies have shown that similar piperidine derivatives can bind effectively to serotonin receptors (5-HT) and dopamine receptors (D1, D2, D4), influencing neurotransmission and potentially aiding in the treatment of conditions such as schizophrenia and depression .
  • Anticancer Potential :
    • The compound's structural similarity to known anticancer agents suggests it may inhibit certain cancer cell pathways. In vitro studies are needed to evaluate its efficacy against specific cancer types .
  • Neuroprotective Effects :
    • Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Table 1: Binding Affinity of Piperidine Derivatives

Compound NameReceptor TypeBinding Affinity (Ki, nM)
2-(Piperidin-4-ylmethyl)benzonitrile; hydrochloride5-HT2ATBD
Compound A (similar structure)D150
Compound B (similar structure)D230
Compound C (similar structure)5-HT2C200

Note: TBD indicates "To Be Determined" pending further studies on the specific compound.

Case Studies

  • Study on Neuroleptic Activity :
    • A study evaluated a series of piperidine derivatives for their potential as neuroleptics. The results indicated that compounds with structural similarities to 2-(piperidin-4-ylmethyl)benzonitrile showed reduced extrapyramidal side effects compared to traditional antipsychotics like haloperidol .
  • Anticancer Evaluation :
    • In a recent investigation, a derivative of this compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. Further research is required to elucidate the specific pathways involved .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine-containing benzonitrile derivatives typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-(chloromethyl)piperidine hydrochloride with benzonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-methyl linkage .
  • Step 2: Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of piperidine to benzonitrile precursor) to minimize byproducts like unreacted intermediates or dimerization .
  • Step 3: Purify via recrystallization using ethanol/water mixtures, achieving >95% purity (confirmed by HPLC) .

Key Parameters:

  • Solvent polarity (DMF vs. THF) affects reaction rate.
  • Catalyst use (e.g., Pd/C for hydrogenation steps) improves yield in reductive amination .

Q. How should researchers characterize the purity and structural integrity of 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and benzonitrile (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS): Compare observed molecular ion peaks ([M+H]⁺) with theoretical values (e.g., m/z 245.1 for C₁₃H₁₅N₂·HCl) .
  • Elemental Analysis: Validate C, H, N, and Cl content (±0.3% of theoretical values) .

Quality Control:

  • Monitor residual solvents (e.g., DMF) via GC-MS, adhering to ICH guidelines (<500 ppm) .

Q. What safety protocols are critical when handling piperidine-containing compounds like 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas) .
  • Spill Management: Neutralize acid spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Emergency Measures:

  • For inhalation exposure: Move to fresh air and monitor for respiratory distress .
  • For skin contact: Rinse with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride in solution?

Methodological Answer:

  • Solvent Effects: In polar aprotic solvents (e.g., DMSO), the compound exhibits higher solubility but may undergo hydrolysis at elevated temperatures (>40°C). Use low-polarity solvents (e.g., dichloromethane) for long-term storage .
  • pH Sensitivity: In acidic conditions (pH <3), the piperidine nitrogen protonates, enhancing stability. At pH >7, degradation via nitrile hydrolysis to amides is observed .

Experimental Design:

  • Conduct accelerated stability studies (40°C/75% RH) over 30 days, monitoring degradation via HPLC .

Q. What strategies can resolve contradictions in biological activity data observed for piperidine derivatives across different assay systems?

Methodological Answer:

  • Assay Optimization:
    • Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify membrane permeability issues .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Case Study:
A piperidine derivative showed conflicting IC₅₀ values in HEK293 vs. CHO cells due to differences in efflux transporter expression .

Q. How can computational modeling predict the reactivity of 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 to model transition states and predict regioselectivity in reactions with nucleophiles (e.g., thiols or amines) .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) .

Validation:
Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What analytical techniques are most effective in detecting degradation products of 2-(piperidin-4-ylmethyl)benzonitrile hydrochloride under accelerated stability testing?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., hydrolyzed amides or oxidized piperidine rings) with ppm-level mass accuracy .
  • NMR Cryoprobes: Detect trace impurities (<0.1%) using ¹³C-enriched samples .

Example Data:

Degradation Product m/z ([M+H]⁺) Proposed Structure
Hydrolyzed amide263.2Benzoic acid derivative
Oxidized piperidine277.1N-oxide

Q. How does the electronic environment of the benzonitrile moiety affect the compound’s interactions with biological targets?

Methodological Answer:

  • SAR Studies: Modify the benzonitrile group to electron-deficient (e.g., nitro substituents) or electron-rich (e.g., methoxy) analogs and compare binding affinities .
  • Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to map π-π stacking or dipole interactions .

Key Finding:
The nitrile group’s strong dipole enhances hydrogen bonding with active-site residues (e.g., backbone NH groups in ATP-binding pockets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride
Reactant of Route 2
2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.